molecular formula C19H22ClNO5S B11511801 Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B11511801
M. Wt: 411.9 g/mol
InChI Key: MEZFBYMXIDILBA-UHFFFAOYSA-N
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Description

ETHYL 3-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of various functional groups in its structure suggests potential reactivity and utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonamide group: This can be achieved by reacting 5-chloro-2-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Esterification: The resulting sulfonamide can then be reacted with ethyl 3-(4-methylphenyl)propanoate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:

    Use of continuous flow reactors: to ensure consistent reaction conditions.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a variety of substituted sulfonamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and inhibition.

    Medicine: Potential use as an antimicrobial agent due to its sulfonamide group.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ETHYL 3-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE exerts its effects would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with the synthesis of folic acid, a crucial component for bacterial DNA replication. The compound might target enzymes such as dihydropteroate synthase, preventing the formation of dihydrofolic acid.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Ethyl 3-(4-methylphenyl)propanoate: A related ester without the sulfonamide group.

Uniqueness

ETHYL 3-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity not seen in simpler sulfonamides or esters.

Properties

Molecular Formula

C19H22ClNO5S

Molecular Weight

411.9 g/mol

IUPAC Name

ethyl 3-[(5-chloro-2-methoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C19H22ClNO5S/c1-4-26-19(22)12-16(14-7-5-13(2)6-8-14)21-27(23,24)18-11-15(20)9-10-17(18)25-3/h5-11,16,21H,4,12H2,1-3H3

InChI Key

MEZFBYMXIDILBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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